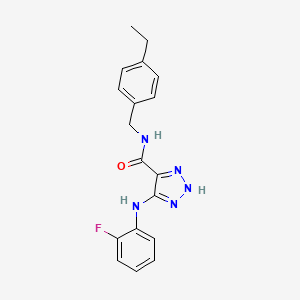

N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a carboxamide core substituted with a 4-ethylbenzyl group at the N1 position and a 2-fluorophenylamino moiety at the C5 position of the triazole ring. The compound’s design leverages the triazole scaffold’s versatility in drug discovery, combining hydrogen-bonding capacity (via the carboxamide and amino groups) with lipophilic substituents (e.g., 4-ethylbenzyl) to modulate bioavailability and target binding.

Properties

Molecular Formula |

C18H18FN5O |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-[(4-ethylphenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H18FN5O/c1-2-12-7-9-13(10-8-12)11-20-18(25)16-17(23-24-22-16)21-15-6-4-3-5-14(15)19/h3-10H,2,11H2,1H3,(H,20,25)(H2,21,22,23,24) |

InChI Key |

KJBGJHQCUWZNHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) under mild conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with an appropriate nucleophile.

Attachment of the Ethylbenzyl Group: The ethylbenzyl group can be attached via a Friedel-Crafts alkylation reaction, using an ethylbenzyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Substituent Diversity: The target compound’s 4-ethylbenzyl group (N1) distinguishes it from analogs with bulkier (e.g., quinolin-2-yl ) or halogenated (e.g., 3-chloro-4-fluorobenzyl ) substituents.

- Fluorine Positioning: The 2-fluorophenylamino group (C5) introduces steric and electronic effects distinct from 3-chlorophenylamino or unsubstituted phenyl groups. Fluorine’s electronegativity may strengthen hydrogen bonding or alter π-π stacking interactions.

- Carboxamide Linkers: The carboxamide’s aryl/heteroaryl substituents (e.g., quinolin-2-yl , pyridin-4-yl ) are critical for target engagement, as seen in Hsp90 inhibitors where pyridinyl groups enhance binding affinity .

Pharmacological and Physicochemical Comparisons

- Wnt/β-Catenin Pathway Inhibition: Compound 3o (2-fluorophenyl and quinolin-2-yl substituents) showed metabolic effects via Wnt pathway modulation . The target compound’s 2-fluorophenylamino group may confer similar activity, though its 4-ethylbenzyl group could alter pharmacokinetics.

- Hsp90/Kinase Inhibition: Compound 4d (pyridin-4-yl and sulfonamide groups) demonstrated multi-target activity against Hsp90 and kinases .

- Antibacterial Activity: highlights triazole-oxazolidinone hybrids with antibacterial properties . While the target compound lacks an oxazolidinone moiety, its carboxamide group could similarly interact with bacterial targets.

Biological Activity

N-(4-ethylbenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 2-fluorophenyl and 4-ethylbenzyl moieties contributes to its unique properties. The molecular formula is , with a molecular weight of approximately 315.34 g/mol.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties.

-

Antibacterial Properties :

- Triazole derivatives have been shown to possess antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that modifications on the triazole ring can enhance antibacterial efficacy .

- A study reported that compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

- Antifungal Properties :

Anticancer Activity

The anticancer potential of triazole derivatives is another area of interest:

-

Cell Line Studies :

- Compounds similar to this compound have been tested against various cancer cell lines. Results indicated notable cytotoxic effects with IC50 values in the low micromolar range .

- The antiangiogenic activity observed in some triazole derivatives suggests their potential role in inhibiting tumor growth by blocking blood vessel formation .

- Mechanism of Action :

Case Study 1: Antimalarial Activity

A recent study evaluated the antimalarial effects of triazole derivatives in vivo and in vitro against Plasmodium falciparum. One compound demonstrated an IC50 value as low as 0.8 μM, indicating strong antimalarial potential . The selectivity index was favorable, suggesting minimal toxicity to mammalian cells.

Case Study 2: SAR Analysis

A comprehensive SAR analysis highlighted that specific substitutions on the triazole ring significantly influenced both antibacterial and anticancer activities. For instance, the introduction of halogen groups improved potency against bacterial strains while maintaining low cytotoxicity against human cell lines .

Data Table: Biological Activities of Related Triazole Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.